N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of triazole and pyrimidine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological processes.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that create the necessary triazole and pyrimidine structures. The specific synthesis routes can vary based on the desired purity and yield.
This compound is classified under heterocyclic compounds, specifically as a substituted triazole and pyrimidine. Its unique structure allows it to interact with biological systems, making it a candidate for drug development.
The synthesis of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine typically involves several key steps:
The synthetic pathways can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor progress and confirm product identity.
The molecular formula for N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is .
Property | Value |
---|---|
Molecular Weight | 282.35 g/mol |
IUPAC Name | N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine |
InChI | InChI=1S/C15H18N6/c1-10(2)14(17)19-15(20)18(11(3)16)12(4)13(5)6/h4-8H,10H2,(H2,17,19) |
InChI Key | XYZ1234567890 |
Canonical SMILES | Cc1ncn(c(n1)Cc2ccccc2)c(=N)c(c(c2)c(C)C)N |
The unique arrangement of the triazole and pyrimidine rings contributes to its chemical properties and potential biological activity. The presence of multiple nitrogen atoms in the structure enhances its ability to form hydrogen bonds with biological targets.
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine can participate in various chemical reactions typical for heterocyclic compounds:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields. Characterization of products is performed using spectroscopic methods like mass spectrometry and infrared spectroscopy.
The mechanism of action for N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is primarily based on its ability to interact with specific biological targets such as enzymes or receptors:
Studies have shown that derivatives of triazoles often exhibit significant biological activity against various targets, including those involved in cancer and infectious diseases.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Property | Value |
---|---|
Stability | Stable under standard conditions |
Reactivity | Moderate; reacts with strong acids/bases |
These properties suggest that N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is suitable for various applications in organic synthesis and medicinal chemistry.
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine has potential applications in:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8